

Brepocitinib topical vs oral administration systemic exposure comparison

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Compound Focus: Brepocitinib

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Quantitative Comparison of Systemic Exposure

The table below summarizes the systemic exposure and key application parameters for topical brepocitinib from clinical studies, and provides a comparison point for oral administration [1] [2].

| Parameter | Topical Administration (for PsO and AD) | Oral Administration (Reference) |
|-----------------------------|--------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Typical Dosing | 3% cream, QD or BID (2 mg formulation/cm ² on affected BSA) [1] | 30 mg to 60 mg, Once Daily (QD) [3] [4] |
| Maximum Tested BSA | Up to 22% BSA [1] | Not Applicable (Systemic) |
| Systemic Exposure (Ctrough) | Predicted to maintain a >3-fold safety margin to non-clinical thresholds when applied to <50% BSA [1]. | Higher systemic exposure; reference for safety margin calculation [1]. |
| Impact of Disease | Systemic exposure in PsO patients is ~45% lower than in AD patients for the same topical dose [1]. | Not reported as a significant covariate in population PK models for oral administration [5]. |

| Parameter | Topical Administration (for PsO and AD) | Oral Administration (Reference) |
|------------------------|--------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Key Application Factor | Direct function of Dose Strength , Application Frequency , and Treated Body Surface Area (BSA) [1]. | Governed by systemic pharmacokinetics (e.g., clearance, volume of distribution) [6] [5]. |

Detailed Experimental Protocols

Clinical Pharmacokinetic (PK) Assessment for Topical Formulation

This methodology is used to characterize the relationship between the amount of drug applied and systemic exposure [1] [2].

- **Study Design:** Two Phase 2b, randomized, double-blind, vehicle-controlled, parallel-group studies were conducted.
 - **Population:** Patients with mild or moderate Atopic Dermatitis (AD) (NCT03903822) or mild to moderate chronic Psoriasis (PsO) (NCT02969018).
 - **Intervention:** Topical **brepocitinib** was applied at dose strengths of 0.1%, 0.3%, 1%, or 3%, either Once Daily (QD) or Twice Daily (BID).
 - **Application Rate:** The target dose was 2 mg of formulation per cm² of treated BSA [1] [2].
- **PK Sampling:** Trough plasma samples (C_{trough}) were collected pre-dose at multiple time points throughout the studies (e.g., Days 1, 8, 15, 29, etc.) [1] [2].
- **Data Analysis - Linear Mixed-Effects Regression (LMER):** A LMER model was developed to quantify the dose-exposure relationship.
 - **Formula:** $C_{trough} = \text{Intercept} + \text{Slope} * (\text{Body Weight}/70)^{-0.75} * \text{Amount of Active Drug}$ [1] [2].
 - **Key Covariates:** The model identified patient disease (AD vs. PsO), dose strength, and application frequency as significant factors impacting systemic concentration [1].

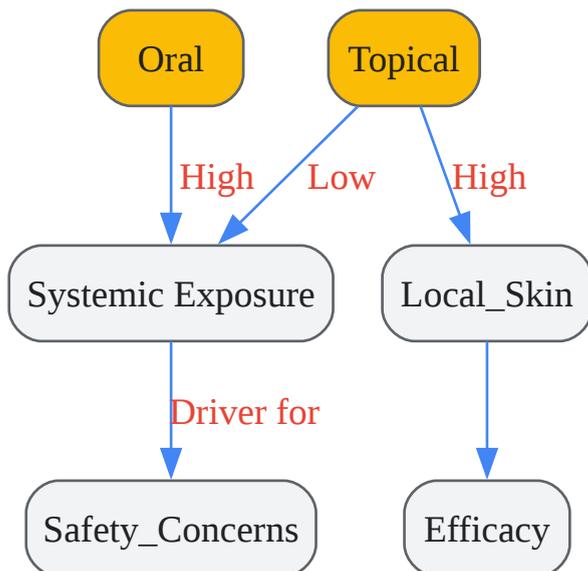
Preclinical Dermal Pharmacokinetics using Dermal Open Flow Microperfusion (dOFM)

This advanced technique provides a more reliable measure of dermal drug exposure compared to traditional methods like skin biopsies [7].

- **Model:** In vivo pig model (skin anatomy and permeability are similar to humans).
- **Dosing:** Topical formulations (e.g., 3% and 0.3% **brepocitinib** cream) were applied twice daily (BID) for 7 days [7].
- **Sampling:**
 - **dOFM:** This method was used to directly sample and measure the **unbound concentration of brepocitinib in the dermal interstitial fluid**, which is considered the pharmacologically active fraction [7].
 - **Biopsy:** For comparison, punch biopsies were taken and analyzed for total drug concentration in the upper and lower dermis [7].
- **Outcome:** dOFM demonstrated sufficient precision to distinguish drug concentrations between different formulations, dose frequencies, and dose strengths, proving to be a robust method for assessing local tissue exposure [7].

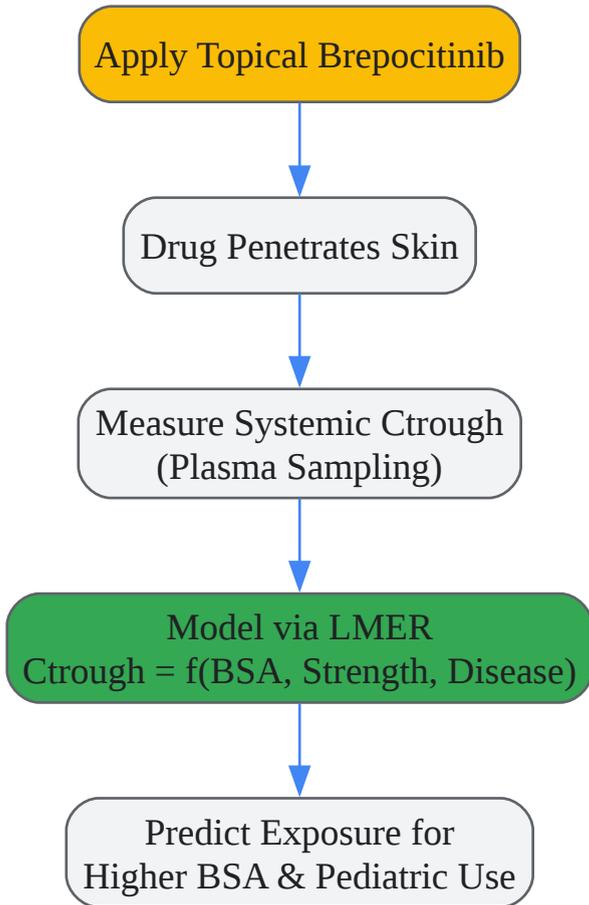
Visualizing Key Pathways and Workflows

The following diagrams illustrate the core scientific concepts and experimental workflows discussed in the technical data.



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Topical vs. Oral Exposure Pathways - This diagram contrasts the primary pathways for topical and oral administration, highlighting the direct local action and reduced systemic exposure of the topical form.



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Systemic Exposure Assessment Workflow - This flowchart outlines the clinical strategy to quantify and predict systemic exposure after topical application, from drug application to model-informed predictions.

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is systemic exposure lower with topical brepocitinib compared to oral administration?

Topical application delivers the drug directly to the site of skin inflammation. Only a fraction of the active ingredient is absorbed through the skin into the systemic circulation, whereas an oral dose is fully bioavailable and enters the bloodstream directly [1].

Q2: How does the disease (PsO vs. AD) affect the systemic exposure of topical brepocitinib? Data from the LMER model indicates that for the same topical dose, systemic exposure is predicted to be approximately 45% lower in patients with Psoriasis compared to those with Atopic Dermatitis. This is likely due to differences in the skin barrier function between the two diseases [1].

Q3: What is the most reliable method to measure dermal drug concentration in preclinical models? Evidence from pig model studies suggests that Dermal Open Flow Microperfusion (dOFM) is a more robust and reproducible method for measuring the unbound, pharmacologically active drug concentration in the dermal interstitial fluid. Traditional dermal biopsies can yield higher and more variable values due to drug binding to tissue and skin appendages [7].

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